5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride
説明
Chemical Identity: The compound 5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline trihydrochloride (CAS: 1062368-62-0) is a hydrochloride salt derivative of the parent molecule, 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (CAS: 1062368-24-4) . It is commonly referred to as LDN-193189 trihydrochloride in research contexts and is recognized for its role as a selective inhibitor of bone morphogenetic protein (BMP) type I receptors, particularly ALK2 (ACVR1) and ALK3 (BMPR1A) .
特性
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6.3ClH/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30;;;/h1-10,15-17,26H,11-14H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMSXBSYXNLYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
LDN 212854 の合成は、キノリンとピラゾロ [1,5-a] ピリミジン部分を備えたコア構造の調製から始まり、複数のステップを必要とします。 主要なステップには以下が含まれます。
- キノリン環の形成。
- キノリンとピラゾロ [1,5-a] ピリミジン誘導体のカップリング。
- 溶解性と生物活性を高めるためのピペラジン基の導入 .
工業生産方法
LDN 212854 三塩酸塩の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 最終生成物は、再結晶またはクロマトグラフィー技術を使用して精製されることが多いです .
化学反応の分析
科学研究への応用
LDN 212854 三塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
Anticancer Activity
LDN193189 has been extensively studied for its potential as an anticancer agent. It acts as an inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting ALK2, ALK3, and ALK6 receptors. This inhibition can lead to the suppression of tumor growth in various cancer types.
Case Study: Inhibition of Tumor Growth
A study demonstrated that LDN193189 effectively inhibited the proliferation of cancer cells in vitro and in vivo models. The compound showed significant cytotoxicity against several cancer cell lines, including HCC827 and H1975, with IC50 values indicating high potency (IC50 < 0.00001 μM for some lines) .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCC827 | <0.00001 | High cytotoxicity |
| H1975 | 0.36 | Moderate cytotoxicity |
| Hep-G2 | >5.00 | Low cytotoxicity |
Inhibition of Kinase Activity
The compound has also been investigated for its ability to inhibit specific kinases involved in various signaling pathways that regulate cell growth and survival.
Key Findings:
- LDN193189 selectively inhibits kinases such as c-Abl, Bcr-Abl, c-Kit, and PDGFR-kinase .
- This inhibition can be crucial for developing treatments for kinase-dependent diseases, including certain types of leukemia and solid tumors.
Neurological Applications
Research indicates that LDN193189 may have neuroprotective properties due to its ability to modulate D3 dopamine receptor activity alongside antioxidant effects . This suggests potential applications in treating neurodegenerative diseases.
Clinical Trials
Ongoing clinical trials are evaluating the safety and efficacy of LDN193189 in various cancer types. The results from these trials will be crucial for determining its viability as a therapeutic agent.
Combination Therapies
Research is also exploring the potential of combining LDN193189 with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms observed in cancer therapies.
作用機序
類似の化合物との比較
類似の化合物
LDN 193189 塩酸塩: 骨形成タンパク質タイプ I 受容体の別の強力な阻害剤ですが、選択性のプロファイルが異なります.
ドソモルフィン: 骨形成タンパク質シグナル伝達の選択性が低い阻害剤であり、研究では多くの場合、基準化合物として使用されます.
SB 431542: 主にトランスフォーミング成長因子-ベータ受容体を阻害しますが、骨形成タンパク質受容体に対する活性も示します.
類似化合物との比較
Structural Features :
- Core structure: Pyrazolo[1,5-a]pyrimidine fused with a quinoline moiety.
- Substituents: A 4-piperazinylphenyl group at position 6 of the pyrazolo-pyrimidine core and a quinoline group at position 3 .
- Molecular formula : C₂₅H₂₂N₆·3HCl (MW: 552.33) .
Applications :
LDN-193189 trihydrochloride is widely used in studies investigating BMP signaling pathways, with applications in oncology (e.g., inhibiting tumor growth), fibrosis, and skeletal development . Its solubility in aqueous solutions (≥27.6 mg/mL in H₂O) makes it suitable for in vitro and in vivo models .
Structural Analogues and Their Targets
The table below highlights key structural and functional differences between LDN-193189 trihydrochloride and related BMP inhibitors:

Key Observations :
- LDN-193189 vs. Dorsomorphin : While both target ALK2/3, Dorsomorphin exhibits off-target effects on AMPK, reducing its specificity .
- LDN-193189 vs. DMH1 : DMH1 demonstrates greater selectivity for ALK2, making it preferable for studies requiring minimal cross-reactivity with ALK3 .
- Salt Forms: LDN-193189 is commercially available as mono-, di-, tri-, and tetrahydrochloride salts, with solubility and stability varying by formulation .
Pharmacological and Biochemical Properties
Potency and Selectivity
- LDN-193189 : Inhibits ALK2 with an IC₅₀ of ~5 nM and ALK3 at ~30 nM, showing negligible activity against ALK1, ALK4, or ALK5 .
- K02288 : Exhibits higher potency for ALK2 (IC₅₀ <1 nM) but lacks activity against ALK3 .
- Dorsomorphin : Less selective, with IC₅₀ values of ~50 nM for ALK2 and ~150 nM for AMPK .
Solubility and Stability
生物活性
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;trihydrochloride, also known as LDN-193189, is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C25H22N6
- Molar Mass : 406.48 g/mol
- CAS Number : 1062368-24-4
- Solubility : Soluble in water at 5 mg/mL (warmed) .
LDN-193189 primarily functions as a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It inhibits the transcriptional activity of BMP type I receptors ALK2 and ALK3 with IC50 values of 5 nM and 30 nM, respectively. This selectivity is significant as it is approximately 200 times more selective for BMP than for TGF-β signaling pathways .
Biological Activity
The biological activities associated with LDN-193189 include:
- Inhibition of BMP Signaling :
- Impact on Reactive Oxygen Species (ROS) :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the efficacy and applications of LDN-193189:
Q & A
Q. What are the optimized synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yield and purity?
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via condensation of heterocyclic amines with activated carbonyl intermediates. For example, refluxing 5-benzofuran-2-yl-3-hydroxypropenone with diazonium salts in pyridine yields pyrazolo[1,5-a]pyrimidines with yields of 62–70% . Key variables include solvent choice (pyridine or ethanol), reaction time (5–6 hours), and temperature (reflux conditions). Recrystallization from ethanol or dioxane is critical for purity (>95% by elemental analysis) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Multimodal characterization is essential:
- IR spectroscopy identifies functional groups (e.g., CN stretches at ~2200 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent patterns (e.g., aryl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₂₁H₁₆ClN₇Al with <0.5 ppm error) .
- Single-crystal X-ray diffraction validates stereochemistry and intermolecular interactions (R factor <0.051) .
Q. How can researchers optimize purification protocols for intermediates like 3-(4-chlorophenylazo)pyrazolo[1,5-a]pyrimidines?
Purification involves sequential steps:
- Neutralization : Post-reaction mixtures are poured into ice water and acidified with HCl to precipitate crude products .
- Recrystallization : Ethanol or dioxane is preferred for removing unreacted starting materials (melting points: 221–268°C; purity >98% by TLC) .
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in multi-step syntheses .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substitution) impact bioactivity in pyrazolo[1,5-a]pyrimidine derivatives?
Piperazine groups enhance solubility and receptor binding via hydrogen-bonding interactions. For example, 4-(piperazin-1-yl)phenyl substitutions improve kinase inhibition potency by 10-fold compared to non-substituted analogs. However, bulky substituents (e.g., trifluoromethyl) may sterically hinder target engagement, as seen in reduced IC₅₀ values for anti-inflammatory activity .
Q. How should researchers address contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Yield discrepancies (e.g., 62% vs. 70% for similar compounds) often arise from:
- Reagent purity : Use of anhydrous solvents (e.g., absolute ethanol) improves reproducibility .
- Temperature control : Reflux vs. microwave-assisted synthesis can alter reaction kinetics .
- Workup protocols : Incomplete neutralization or premature crystallization reduces yields . Standardized reporting of reaction conditions is critical .
Q. What mechanistic insights guide the regioselective synthesis of pyrazolo[1,5-a]pyrimidines?
Regioselectivity is governed by electronic and steric effects. For example, Friedel-Crafts alkylation of 1-aryl-5-styrylpyrazoles favors C3-substitution due to the electron-deficient pyrimidine ring. Aerobic oxidation further stabilizes the 5-position via resonance, as demonstrated in pyrazolo[1,5-a]quinoline syntheses . Computational studies (DFT) predict activation barriers for competing pathways .
Q. What strategies integrate in vitro and in vivo data for pyrazolo[1,5-a]pyrimidine-based drug candidates?
- In vitro : Screen for kinase inhibition (IC₅₀) and cytotoxicity (MTT assays) using human cell lines .
- In vivo : Prioritize compounds with logP <3.5 (calculated) for optimal bioavailability. For example, 5-aryl-4,5-dihydropyrazolo[1,5-a]quinolines show 60% oral bioavailability in rodent models, correlating with in vitro metabolic stability in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

